molecular formula C9H14N5O4P B041391 (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid CAS No. 147127-19-3

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

Cat. No.: B041391
CAS No.: 147127-19-3
M. Wt: 287.21 g/mol
InChI Key: SGOIRFVFHAKUTI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H14N5O4P and its molecular weight is 287.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

(S)-Tenofovir, also known as (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, primarily targets the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiretroviral therapy .

Mode of Action

(S)-Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) . It works by mimicking the natural substrates of the HIV-1 reverse transcriptase enzyme . Once incorporated into the viral DNA chain, (S)-Tenofovir causes premature termination of DNA synthesis, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

The action of (S)-Tenofovir affects the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, (S)-Tenofovir prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle . This results in the prevention of the integration of viral DNA into the host cell genome, thereby blocking the production of new virus particles .

Pharmacokinetics

The pharmacokinetics of (S)-Tenofovir involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Tenofovir is well absorbed and widely distributed throughout the body . It is metabolized minimally, with the majority of the dose excreted unchanged in the urine . The bioavailability of (S)-Tenofovir can be influenced by factors such as food intake and co-administration with other drugs .

Result of Action

The primary result of (S)-Tenofovir’s action is the inhibition of HIV-1 replication , leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and slows the progression of HIV-1 infection .

Action Environment

The action, efficacy, and stability of (S)-Tenofovir can be influenced by various environmental factors. These include the patient’s physiological condition (such as kidney function), co-administration with other drugs, and adherence to the medication regimen . For example, renal impairment can affect the excretion of (S)-Tenofovir, potentially leading to increased drug levels and toxicity . Furthermore, certain drugs can interact with (S)-Tenofovir, affecting its absorption and metabolism .

Properties

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147127-19-3
Record name (S)-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
Reactant of Route 6
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
Customer
Q & A

Q1: The study mentions "single hit" mutations in HBV-RT leading to Adefovir resistance. Can these mutations also impact (S)-Tenofovir's effectiveness?

A2: While the study focuses on (R)-Tenofovir, it proposes that "single hit" mutations impacting Adefovir binding might also affect (R)-Tenofovir, but not sufficiently to confer resistance []. Considering the potential differences in binding modes between (R)- and (S)-Tenofovir due to their chirality, the impact of these mutations on (S)-Tenofovir's effectiveness remains unknown. It is plausible that these mutations could affect (S)-Tenofovir differently, potentially impacting its binding affinity and antiviral activity. Dedicated studies focusing on (S)-Tenofovir are necessary to elucidate this aspect.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.